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molecular formula C15H21NO B8404324 1-(N,N-Dimethylamino)-3-(4-(1,1-dimethylethyl) phenyl)prop-1-en-3-one

1-(N,N-Dimethylamino)-3-(4-(1,1-dimethylethyl) phenyl)prop-1-en-3-one

Cat. No. B8404324
M. Wt: 231.33 g/mol
InChI Key: JGTIRSKOVUYUAT-UHFFFAOYSA-N
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Patent
US04983619

Procedure details

Sodium metal (10.4 g) was added to absolute ethanol (40 ml). When all the sodium had dissolved, the sodium ethoxide solution so formed was added to a mixture of guanidine carbonate (1.56 g) and (1-(N,N-dimethylamino)-3-(4-(1,1-dimethylethyl) phenyl)prop-1-en-3-one (2.5 g) dissolved in absolute ethanol (40 ml) and the mixture heated under reflux with stirring overnight. The reaction was followed by tlc. On cooling the solid material formed was filtered and washed with water to remove Na2CO3 to give a white crystalline solid, m.p. 186° C.
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)(O)O.[NH2:5][C:6]([NH2:8])=[NH:7].CN([CH:12]=[CH:13][C:14]([C:16]1[CH:21]=[CH:20][C:19]([C:22]([CH3:25])([CH3:24])[CH3:23])=[CH:18][CH:17]=1)=O)C>C(O)C>[NH2:7][C:6]1[N:8]=[C:14]([C:16]2[CH:17]=[CH:18][C:19]([C:22]([CH3:25])([CH3:24])[CH3:23])=[CH:20][CH:21]=2)[CH:13]=[CH:12][N:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.56 g
Type
reactant
Smiles
C(O)(O)=O.NC(=N)N
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
CN(C)C=CC(=O)C1=CC=C(C=C1)C(C)(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
On cooling the solid material
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to remove Na2CO3
CUSTOM
Type
CUSTOM
Details
to give a white crystalline solid, m.p. 186° C.

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=NC=CC(=N1)C1=CC=C(C=C1)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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